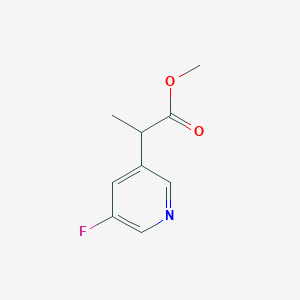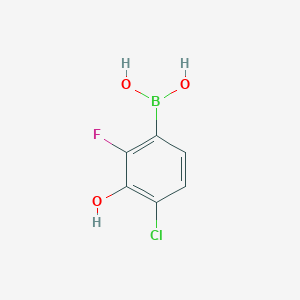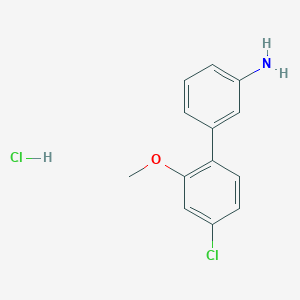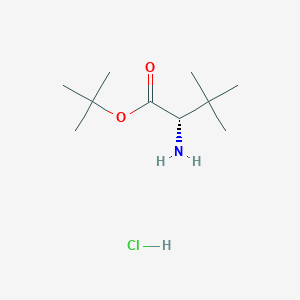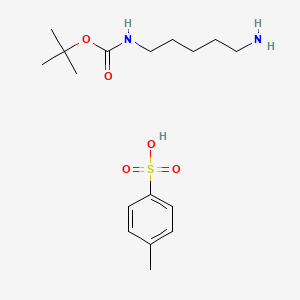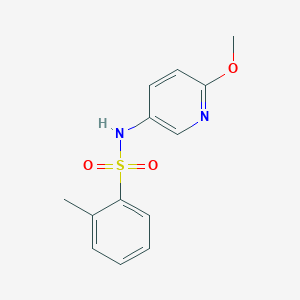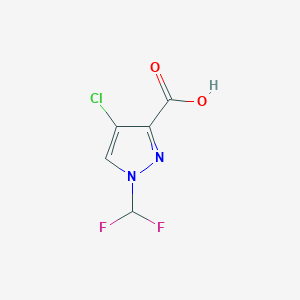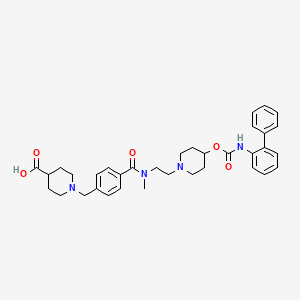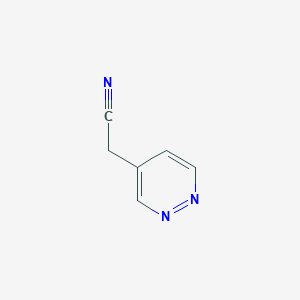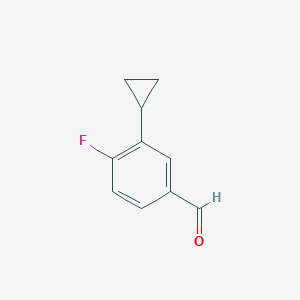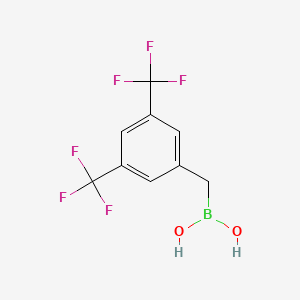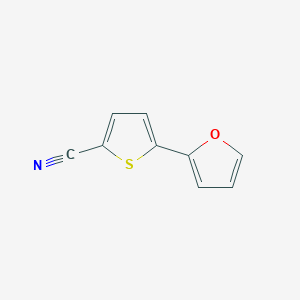
(3-Chloropropyl)sulfamoyl Chloride
Vue d'ensemble
Description
“(3-Chloropropyl)sulfamoyl Chloride” is a useful research chemical with the molecular formula C3H7Cl2NO2S and a molecular weight of 192.06 . It is also known by the IUPAC name N-(3-chloropropyl)sulfamoyl chloride .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)sulfamoyl Chloride” involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Molecular Structure Analysis
The molecule contains a total of 15 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
“(3-Chloropropyl)sulfamoyl Chloride” is a highly reactive derivative of carboxylic acids and is widely used in acylations . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .Physical And Chemical Properties Analysis
“(3-Chloropropyl)sulfamoyl Chloride” is a colorless to brown liquid with a boiling point of 283.8±42.0 ºC at 760 Torr and a density of 1.469±0.06 g/cm3 at 20 °C . It is slightly soluble in water (8.8 g/L at 25 ºC) .Applications De Recherche Scientifique
Synthesis of Sulfamides : A study by Borghese et al. (2006) describes a safer and more convenient methodology for the large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).
Silyl Radical-Mediated Activation : Hell et al. (2019) explored the activation of sulfamoyl and sulfonyl chlorides by Cl-atom abstraction by a silyl radical, leading to the direct access to aliphatic sulfonamides from alkenes. This process is significant in medicinal chemistry (Hell et al., 2019).
Preparation of Steroid Sulfamates : Kapras et al. (2009) utilized sulfamoyl chloride for preparing sulfamates of steroids. This process involved converting the corresponding alcohols into sulfamates (Kapras et al., 2009).
Alkylation of Phenols : Sato et al. (1987) demonstrated the use of sulfuryl chloride as an activator for sulfides in the selective preparation of ortho-alkylated phenols (Sato et al., 1987).
Introduction of New Sulfamoylation Reagent : Durham & Galemmo (1986) introduced a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, which led to a high yielding preparation of thiatriazine-l,1-dioxides (Durham & Galemmo, 1986).
Synthesis of Dihydrobenzodioxin Derivatives : Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to study new sulfonamide diuretics. They used two different methods for their preparation (Itazaki et al., 1988).
Anilinolysis of Sulfamoyl Chlorides : Spillane, McHugh, & Burke (1998) studied the kinetics of the reaction of various sulfamoyl chlorides with anilines, suggesting an elimination mechanism involving an N-sulfonylamine (Spillane, McHugh, & Burke, 1998).
Protective Influence of Anthocyanins : Kowalczyk et al. (2004) investigated the antioxidative activity of natural anthocyanins in experimental intoxication with Sulphide-2-chloroethyl-3-chloropropyl (Kowalczyk et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloropropyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWTKBRRTYVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717319 | |
| Record name | (3-Chloropropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)sulfamoyl Chloride | |
CAS RN |
42065-72-5 | |
| Record name | (3-Chloropropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


